molecular formula C9H7ClO3S B1363525 6-Chlorothiochroman-4-one 1,1-dioxide CAS No. 90396-06-8

6-Chlorothiochroman-4-one 1,1-dioxide

Cat. No.: B1363525
CAS No.: 90396-06-8
M. Wt: 230.67 g/mol
InChI Key: ZFZPMYLZPMMUQA-UHFFFAOYSA-N
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Description

6-Chlorothiochroman-4-one 1,1-dioxide is a chemical compound with the molecular formula C9H7ClO3S It is a derivative of thiochromanone, characterized by the presence of a chlorine atom at the 6th position and a dioxide group at the 1,1 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide typically involves the chlorination of thiochroman-4-one followed by oxidation. One common method includes the reaction of thiochroman-4-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position. The resulting 6-chlorothiochroman-4-one is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chlorothiochroman-4-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a thioether.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

6-Chlorothiochroman-4-one 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorothiochroman-4-one 1,1-dioxide involves its interaction with various molecular targets. In biological systems, it may exert its effects by:

    Inhibiting Enzymes: The compound can inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

    Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS).

    Modulating Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorothiochroman-4-one: Lacks the dioxide group, making it less oxidized.

    Thiochroman-4-one: The parent compound without the chlorine atom or dioxide group.

    6-Chlorothiochroman-4-one-1,1-dioxide: The fully oxidized form with both chlorine and dioxide groups.

Uniqueness

6-Chlorothiochroman-4-one 1,1-dioxide is unique due to its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZPMYLZPMMUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372294
Record name 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90396-06-8
Record name 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorothiochroman-4-one 1,1-dioxide
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6-Chlorothiochroman-4-one 1,1-dioxide
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6-Chlorothiochroman-4-one 1,1-dioxide
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Reactant of Route 6
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6-Chlorothiochroman-4-one 1,1-dioxide

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